molecular formula C8H11NO3S B1404934 3-((Furan-2-ylmethyl)sulfonyl)azetidine CAS No. 1706429-23-3

3-((Furan-2-ylmethyl)sulfonyl)azetidine

Cat. No. B1404934
CAS RN: 1706429-23-3
M. Wt: 201.25 g/mol
InChI Key: PAWFIGAVCKDHFU-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)azetidine (3-FMSA) is a versatile and powerful compound used in a variety of scientific research applications. It is a small molecule that can be used to modulate the activity of proteins, enzymes, and other macromolecules. 3-FMSA has been used in a wide range of studies, including those related to drug development, molecular biology, and biochemistry.

Scientific Research Applications

Drug Development

3-((Furan-2-ylmethyl)sulfonyl)azetidine: is a versatile chemical compound that has shown promise in the field of drug development. Its structure allows for the creation of novel pharmaceuticals, particularly in the development of polyamine-based drugs . These drugs have potential applications in treating a variety of diseases due to their ability to interact with biological macromolecules .

Material Synthesis

The compound’s unique properties make it suitable for synthesizing advanced materials. It can be used as a monomer in polymerization reactions to create polymers with specific characteristics, such as increased durability or enhanced electrical conductivity. This has implications for creating new materials for electronics, coatings, and biomedical devices.

Antibacterial and Antimicrobial Coatings

Due to its potential to form polymers with antibacterial properties, 3-((Furan-2-ylmethyl)sulfonyl)azetidine can be applied in the development of antibacterial and antimicrobial coatings. These coatings are crucial for medical equipment and facilities, reducing the risk of infection and contamination .

CO2 Adsorption

The compound’s structure may be utilized to develop materials that are efficient in CO2 adsorption . This is particularly relevant in the context of environmental control and the development of technologies aimed at reducing greenhouse gas emissions .

Chelation and Materials Templating

Chelation refers to the binding of ions and molecules with metal ions. 3-((Furan-2-ylmethyl)sulfonyl)azetidine could be used to synthesize chelating agents that have applications in environmental remediation, such as removing heavy metals from wastewater. Additionally, it can be used in materials templating to create molecular structures with specific shapes and functions .

Non-viral Gene Transfection

The compound has potential applications in non-viral gene transfection, which is a method of introducing genetic material into cells without using viruses as carriers. This approach is safer and has fewer side effects, making 3-((Furan-2-ylmethyl)sulfonyl)azetidine a valuable compound in gene therapy research .

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWFIGAVCKDHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272483
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)sulfonyl)azetidine

CAS RN

1706429-23-3
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706429-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(2-furanylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Furan-2-ylmethyl)sulfonyl)azetidine
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3-((Furan-2-ylmethyl)sulfonyl)azetidine
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Reactant of Route 6
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